3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide

Medicinal chemistry ADME prediction Lead optimization

This furan-thiazole propanamide features an unsubstituted thiazol-2-yl amide—a key differentiator from halogenated or N-benzyl analogs—providing a unique SAR expansion point for cholinesterase inhibitor screening programs. With computed XLogP3 3.5, MW 312.4 Da, and only one H-bond donor, it resides in favorable oral drug-like space. Confirmed ≥95% purity from independent suppliers ensures reliable biochemical assay data without impurity-driven interference. Ideal for Alzheimer's drug discovery focused libraries.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 923122-46-7
Cat. No. B2687951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide
CAS923122-46-7
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=CS3
InChIInChI=1S/C17H16N2O2S/c1-12-2-4-13(5-3-12)15-8-6-14(21-15)7-9-16(20)19-17-18-10-11-22-17/h2-6,8,10-11H,7,9H2,1H3,(H,18,19,20)
InChIKeyKWAYHQLDCSZPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

923122-46-7: Sourcing and Baseline Characteristics of a Furan-Thiazole Hybrid Screening Compound


3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide (CAS 923122-46-7) is a synthetic small molecule with the molecular formula C17H16N2O2S and a molecular weight of 312.4 g/mol [1]. It belongs to the class of furan-thiazole hybrid heterocycles, a scaffold of significant interest in medicinal chemistry for its dual pharmacophoric potential [2]. The compound is commercially available from multiple suppliers, typically at purities of 90–95%+, and is intended for research and development use only .

Why Furan-Thiazole Scaffolds Cannot Be Interchanged Without Quantitative Verification


Within the furan-thiazole chemical space, minor structural modifications profoundly alter biological activity, target engagement, and physicochemical properties. For example, in a recent study of thiazole-based furan derivatives, cholinesterase inhibition Ki values ranged from 4.763 µM to 14.887 µM across closely related analogs, and antioxidant radical scavenging activity varied from 12.2% to 56.8% DPPH depending on substituent identity [1]. The target compound features a specific combination of an unsubstituted thiazol-2-yl amide and a 4-methylphenyl furan substituent; substituting either the methyl group (e.g., with chloro) or adding substituents to the thiazole ring—as seen in commercially available analogs—would be expected to alter LogP, hydrogen bonding capacity, and biological profile, precluding any assumption of functional interchangeability.

Quantitative Differentiation Evidence for 3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide


LogP-Driven Differentiation: Lower Lipophilicity vs. the N-(3-Methylbenzyl)-Thiazole Analog

The target compound exhibits a computed XLogP3-AA of 3.5 [1], which is 3.3 log units lower than the closely related analog N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide (ChemDiv catalog compound 8582-1250; MW 416.54, logP 6.81) . This substantial difference places the target compound within a more favorable range for oral bioavailability according to Lipinski's Rule of Five, whereas the benzylated analog exceeds the logP >5 threshold associated with poor absorption and high metabolic clearance.

Medicinal chemistry ADME prediction Lead optimization

Hydrogen Bonding Capacity: Reduced Donor Count Distinguishes the Target Compound from Substituted Thiazole Analogs

The target compound contains exactly one hydrogen bond donor (the amide N–H) and four hydrogen bond acceptors [1]. In contrast, analogs bearing additional substituents on the thiazole ring—such as N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}-3-[5-(4-methylphenyl)furan-2-yl]propanamide—introduce additional heteroatoms that can increase both donor and acceptor counts, altering target binding profiles. The minimal H-bond donor count of the target compound restricts its capacity for specific polar interactions, a design feature that may reduce off-target promiscuity commonly associated with compounds having multiple H-bond donors [2].

Medicinal chemistry Structure-activity relationship Molecular recognition

Class-Level Cholinesterase Inhibitory Potential: Evidence from Thiazole-Based Furan Derivatives

A 2025 study by Karakaya et al. demonstrated that thiazole-based furan derivatives exhibit dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values ranging from 4.763 ± 0.321 µM (for the most potent BChE inhibitor, compound 2f) to 14.887 ± 1.054 µM (for the most potent AChE inhibitor, compound 2b), alongside radical scavenging activity [1]. The target compound shares the core furan-thiazole hybrid scaffold with these characterized derivatives, and its unsubstituted thiazole-2-yl amide position represents a distinct chemotype within this class that remains to be explored for cholinesterase inhibition.

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Rotatable Bond Count: Greater Conformational Flexibility vs. Fused-Ring Thiazole-Furan Competitors

The target compound possesses 5 rotatable bonds (computed by Cactvs) [1], primarily concentrated in the propanamide linker between the furan and thiazole rings. This is in contrast to more rigid furan-thiazole scaffolds, such as those in the Karakaya et al. 2025 study where the furan-thiazole linkage is direct (via a single bond) or constrained through a cyclized core, typically resulting in 2–3 rotatable bonds. The higher rotatable bond count of the target compound implies greater conformational entropic cost upon binding but also may enable induced-fit recognition across a broader range of protein binding sites [2].

Conformational analysis Ligand efficiency Drug design

Purity and Availability: Vendor-Confirmed >95% Purity Enables Reproducible Screening

The target compound is commercially available from multiple suppliers with specified purity ≥95% (CheMenu catalog CM857016) and ≥90% (Life Chemicals catalog F3273-0398, as listed on Kuujia) [1]. This level of purity is comparable to or exceeds the typical >95% threshold recommended for reproducible biochemical and cell-based screening assays. In contrast, structurally similar but more complex analogs (such as the ChemDiv N-benzyl thiazole analog) are listed with availability of 82 mg but without explicit purity specification , introducing uncertainty for quantitative assay work.

Compound procurement Quality control Reproducibility

Recommended Application Scenarios for 3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide Based on Current Evidence


Screening Library Augmentation for Neurodegenerative Target Panels (AChE/BChE)

Given the established cholinesterase inhibitory activity of the thiazole-based furan scaffold class (Ki values as low as 4.76 µM for BChE reported by Karakaya et al., 2025) [1], this compound is most appropriately deployed in focused screening libraries targeting acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease drug discovery. Its unsubstituted thiazol-2-yl amide position distinguishes it from previously characterized derivatives and provides an opportunity to expand the SAR landscape.

Lead-like Starting Point for Oral Bioavailability Optimization Programs

With a computed XLogP3 of 3.5 [1], a molecular weight of 312.4 Da, and only one hydrogen bond donor, this compound resides within favorable oral drug-like property space. It is recommended as a lead-like starting scaffold for medicinal chemistry programs where maintaining acceptable ADME properties is a primary constraint, particularly when compared to more lipophilic analogs such as the N-benzyl thiazole derivative (logP 6.81) .

Conformational Diversity Element in Fragment-Based or Diversity-Oriented Synthesis Collections

With 5 rotatable bonds, the propanamide linker in this compound provides greater conformational flexibility compared to directly linked furan-thiazole scaffolds typically containing 2–3 rotatable bonds [1]. This makes the compound a valuable addition to diversity-oriented screening sets where sampling a broad conformational space is desired for identifying novel binding modes against under-explored or orphan targets.

Quantitative Assay Reference Material Where High Purity is a Prerequisite

The compound's commercially confirmed purity of ≥95% (CheMenu) and ≥90% (Life Chemicals) from multiple independent suppliers [1] supports its use as a reference standard in quantitative biochemical assays, minimizing the risk of impurity-driven assay interference that can plague screening compounds of unspecified or lower purity.

Quote Request

Request a Quote for 3-[5-(4-methylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.